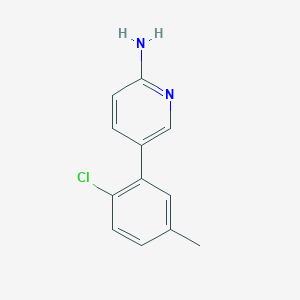

5-(2-Chloro-5-methylphenyl)pyridin-2-amine

Description

Historical Context of Halogenated Aminopyridines in Chemical Research

Halogenated aminopyridines have occupied a critical niche in chemical research due to their structural versatility and biological relevance. The integration of halogen atoms into pyridine frameworks emerged as a strategic approach to modulate electronic properties, solubility, and intermolecular interactions in drug design. Early studies on halogen bonding, particularly the role of chlorine in directing molecular recognition, laid the groundwork for synthesizing derivatives like 5-(2-chloro-5-methylphenyl)pyridin-2-amine. By the early 21st century, halogenated pyridines became pivotal intermediates in medicinal chemistry, enabling the development of kinase inhibitors and antimicrobial agents. The compound’s chloro and methyl substituents exemplify targeted modifications to enhance binding affinity while maintaining metabolic stability, reflecting broader trends in heterocyclic chemistry.

Structural Classification and IUPAC Nomenclature

This compound belongs to the class of halogenated aromatic amines, characterized by a pyridine core substituted with an amino group and a chlorinated aryl moiety. Its IUPAC name, This compound , systematically describes the connectivity:

- Pyridin-2-amine : A pyridine ring with an amino (-NH₂) group at position 2.

- 5-(2-chloro-5-methylphenyl) : A phenyl ring substituted with chlorine at position 2 and a methyl group at position 5, attached to the pyridine’s position 5.

Structural Data Table

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₁₁ClN₂ | |

| Molecular Weight | 218.68 g/mol | |

| SMILES | Cc1ccc(c(c1)Cl)c2ccc(nc2)N | |

| CAS Registry Number | 1365272-37-2 |

The planar pyridine ring and orthogonal phenyl group create a conjugated system, facilitating π-π stacking and dipole interactions in supramolecular assemblies.

Physicochemical Properties

The compound exhibits distinct physicochemical traits critical for its reactivity and applications:

Physicochemical Data Table

| Property | Value | Source |

|---|---|---|

| Melting Point | 115°C | |

| Boiling Point | 310.1 ± 37.0°C (predicted) | |

| Density | 1.3 ± 0.1 g/cm³ | |

| LogP (Partition Coeff.) | 3.35 | |

| Solubility in PBS | 20 μM (pH 7.4) |

The moderate logP value indicates balanced lipophilicity, favoring membrane permeability while retaining aqueous solubility. The chlorine atom’s electronegativity enhances dipole moments, influencing crystal packing and intermolecular halogen bonding. Stability studies in PBS and microsomal assays confirm its resilience to hydrolysis and oxidative metabolism, making it suitable for further derivatization.

Significance in Organic and Heterocyclic Chemistry

As a bifunctional heterocycle, this compound serves as a versatile scaffold in synthetic chemistry. Its amino group enables nucleophilic substitutions, forming amides or imines, while the chloroaryl moiety participates in cross-coupling reactions like Suzuki-Miyaura to construct biaryl systems. Recent applications include:

- Pharmaceutical Intermediates : Key precursor in synthesizing kinase inhibitors and antimicrobial agents, leveraging the pyridine core’s ability to coordinate metal ions and modulate bioactivity.

- Material Science : Halogenated pyridines contribute to liquid crystals and organic semiconductors, where the chlorine atom enhances charge transport properties.

Comparative studies highlight its superiority over non-halogenated analogues in reaction yields and thermal stability, underscoring the synergistic effect of chloro and methyl substituents.

Properties

IUPAC Name |

5-(2-chloro-5-methylphenyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2/c1-8-2-4-11(13)10(6-8)9-3-5-12(14)15-7-9/h2-7H,1H3,(H2,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXKJZCVCXYTHGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)Cl)C2=CN=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80741803 | |

| Record name | 5-(2-Chloro-5-methylphenyl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80741803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1365272-37-2 | |

| Record name | 5-(2-Chloro-5-methylphenyl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80741803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Nucleophilic Substitution of 2-Chloro-5-chloromethylpyridine with Ammonia

This method involves the direct amination of 2-chloro-5-chloromethylpyridine to form 2-chloro-5-aminomethylpyridine, which can be further functionalized to obtain the target compound.

-

- React 2-chloro-5-chloromethylpyridine with excess liquid ammonia in an autoclave.

- Temperature range: 0°C to 5°C.

- Pressure: Up to 10 bar.

- Solvent: Toluene (0.5 L per mole of substrate).

- Reaction time: Approximately 8 hours.

-

- After reaction completion, mixture is treated with aqueous sodium hydroxide and toluene.

- Organic phase is separated, washed, and concentrated under vacuum.

- Final product is purified by vacuum distillation (3-4 mbar).

-

- Yield: ~70% based on theoretical calculation.

- Purity: Approximately 87.3% by gas chromatography.

- Boiling point: 112°C to 114°C under reduced pressure.

-

- One-step amination process.

- High selectivity with minimal nucleophilic displacement of the pyridine chlorine.

- Simple and scalable industrial process.

$$

\text{2-chloro-5-chloromethylpyridine} + \text{NH}_3 \xrightarrow[\text{Toluene}]{0-5^\circ C, 10 \text{ bar}} \text{2-chloro-5-aminomethylpyridine}

$$

This method is documented in US Patent US5026864A and provides a straightforward synthesis of the aminomethylpyridine intermediate crucial for further functionalization to the target compound.

Catalytic Hydrogenation of 2-Chloro-5-trichloromethylpyridine in Presence of Amine

An alternative approach uses a catalytic hydrogenation process where 2-chloro-5-trichloromethylpyridine is reduced in the presence of an amine and hydrogen gas, yielding 2-chloro-5-aminomethylpyridine derivatives.

-

- Catalyst: Raney nickel preferred; others include Raney cobalt, ruthenium/carbon, rhodium/carbon, platinum/carbon.

- Hydrogen pressure: Atmospheric up to 100 kg/cm², preferably 1 to 30 kg/cm².

- Temperature: 0°C to 100°C, preferably 10°C to 50°C.

- Solvent: Optional; alcohols (methanol, ethanol), polar solvents (water), or non-polar solvents (benzene, toluene).

- Amine: Ammonia or various mono- and diamines; 1 to 20 moles per mole of substrate.

-

- Charge reactor with amine and catalyst.

- Introduce hydrogen gas and 2-chloro-5-trichloromethylpyridine gradually.

- Continue hydrogen supply until no further absorption occurs.

- Filter catalyst and neutralize reaction mixture.

- Extract product with toluene and purify by distillation.

-

- One-step reduction and amination.

- Avoids handling of toxic chloromethyl intermediates.

- Potential for diverse amine substitutions on the pyridine ring.

$$

\text{2-chloro-5-trichloromethylpyridine} + \text{Amine} + \text{H}_2 \xrightarrow[\text{Raney Ni}]{10-50^\circ C, 1-30 \text{ atm}} \text{2-chloro-5-aminomethylpyridine derivative}

$$

This method is detailed in US Patent US5424437A and provides a safer and versatile route to the aminomethylpyridine intermediates.

| Parameter | Method 1: Ammonia Substitution | Method 2: Catalytic Hydrogenation |

|---|---|---|

| Starting Material | 2-chloro-5-chloromethylpyridine | 2-chloro-5-trichloromethylpyridine |

| Aminating Agent | Liquid ammonia | Ammonia or other amines |

| Catalyst | None | Raney nickel or noble metal catalysts |

| Solvent | Toluene | Alcohols, water, benzene, toluene (optional) |

| Temperature | 0–5°C | 0–100°C (preferably 10–50°C) |

| Pressure | Up to 10 bar | Atmospheric to 100 kg/cm² (preferably 1–30 kg/cm²) |

| Reaction Time | 8 hours | Variable, until hydrogen uptake ceases |

| Yield | ~70% | Variable, generally high |

| Purity | ~87% (GC) | High, with proper work-up |

| Advantages | Simple, selective, good yield | One-step, versatile, safer intermediates |

| Disadvantages | Requires handling pressurized ammonia | Requires hydrogenation setup and catalyst handling |

The direct amination using liquid ammonia is notable for its simplicity and high selectivity, avoiding substitution at the pyridine chlorine position, which is often a competing side reaction.

The catalytic hydrogenation method allows for the introduction of various amines, enabling synthesis of derivatives beyond the parent 2-chloro-5-aminomethylpyridine. This flexibility is valuable in medicinal chemistry for SAR (structure-activity relationship) studies.

Both methods emphasize careful control of temperature and pressure to optimize yield and purity.

The use of protective groups or tertiary amines to neutralize by-products such as hydrogen chloride can improve reaction outcomes in catalytic hydrogenation.

Industrial-scale synthesis benefits from the one-step nature of these processes, reducing steps and waste.

The preparation of 5-(2-Chloro-5-methylphenyl)pyridin-2-amine primarily relies on the synthesis of 2-chloro-5-aminomethylpyridine intermediates. Two robust, well-documented methods are the nucleophilic substitution of 2-chloro-5-chloromethylpyridine with ammonia under controlled conditions and the catalytic hydrogenation of 2-chloro-5-trichloromethylpyridine in the presence of amines and hydrogen. Both methods offer high selectivity and good yields, with the choice depending on available equipment, desired derivatives, and scale of production. These preparation routes are foundational for further functionalization towards the target compound.

Chemical Reactions Analysis

Types of Reactions: 5-(2-Chloro-5-methylphenyl)pyridin-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with different functional groups.

Reduction: Reduction reactions can be used to modify the compound's structure and properties.

Substitution: Substitution reactions can introduce new substituents at specific positions on the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, each with unique chemical and physical properties.

Scientific Research Applications

Medicinal Chemistry

5-(2-Chloro-5-methylphenyl)pyridin-2-amine has been investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.

- Anticancer Activity : Studies have shown that this compound can inhibit the proliferation of certain cancer cell lines. For instance, it has demonstrated significant activity against A-431 (human epidermoid carcinoma) and MCF-7 (breast cancer) cells, with IC50 values of approximately 15.4 µM and 12.3 µM, respectively. The mechanism appears to involve apoptosis induction and cell cycle arrest.

| Cell Line | IC50 (µM) |

|---|---|

| A-431 | 15.4 |

| MCF-7 | 12.3 |

Antimicrobial Properties

The compound has also shown promise as an antimicrobial agent. It is effective against various bacterial strains, indicating its potential for therapeutic applications in treating infections.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5 µg/mL |

| Escherichia coli | 1.0 µg/mL |

| Pseudomonas aeruginosa | 0.75 µg/mL |

Enzyme Inhibition Studies

Research indicates that this compound can inhibit specific enzymes involved in disease progression, such as proteases linked to cancer metastasis. One study reported an IC50 value of 25 µM against a serine protease.

Study on Anticancer Properties

A study published in a peer-reviewed journal examined the effects of this compound on various cancer cell lines. The results indicated that it could effectively induce apoptosis in cancer cells, suggesting its potential utility as an anticancer drug.

Synergistic Effects with Antibiotics

Another investigation explored the synergistic effects of this compound when used in combination with standard antibiotics like ciprofloxacin. The combination therapy resulted in lower MIC values compared to individual treatments, highlighting its potential to enhance antibiotic efficacy against resistant bacterial strains.

Mechanism of Action

The mechanism by which 5-(2-Chloro-5-methylphenyl)pyridin-2-amine exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biological processes. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Positional Isomers on the Phenyl Ring

5-(2-Chloro-4-methylphenyl)pyridin-2-amine (CAS 1258634-27-3) differs from the target compound by the methyl group's position on the phenyl ring (4-methyl vs. 5-methyl). Both compounds are available with 98% purity, suggesting comparable synthetic accessibility.

Pyridine vs. Pyrimidine Core Analogs

- 5-Chloropyrimidin-2-amine (CAS 16013-85-7): This simpler pyrimidine derivative lacks the phenyl substituent but shares the 2-amine group. Pyrimidine cores are more electron-deficient than pyridines, which can affect reactivity and hydrogen-bonding interactions in drug design.

- 5-Chloro-N-cyclopentylpyrimidin-2-amine (CAS 2092329-39-8): Incorporates a cyclopentylamine group, enhancing lipophilicity. Such substitutions are common in kinase inhibitors to improve membrane permeability.

Substituted Phenyl-Pyridine Derivatives

- 5-(2-Methoxypyridin-3-yl)pyridin-2-amine (CAS 1249109-42-9): Replaces the chloro-methylphenyl group with a methoxy-pyridinyl moiety.

- 5-[(Piperidin-3-yl)methyl]pyridin-2-amine (CAS 1337747-83-7): Features a piperidine-methyl substituent, adding basicity and conformational flexibility. Such modifications are explored in central nervous system (CNS) drug candidates.

Physicochemical and Pharmacological Data

- Chlorine substituents increase electronegativity and may enhance binding to hydrophobic pockets in enzymes.

- Methyl groups improve metabolic stability but reduce polarity.

- Pyridine vs. pyrimidine cores influence π-π stacking and dipole interactions.

Comparative Data Table

Biological Activity

5-(2-Chloro-5-methylphenyl)pyridin-2-amine, also known as a pyridine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a 2-chloro-5-methylphenyl group. This structural arrangement is significant for its biological interactions and pharmacological properties. The presence of chlorine and methyl groups can influence the compound's lipophilicity and binding affinity to various biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The chlorine atom may enhance the compound's reactivity, allowing it to modulate various biological pathways. Research indicates that it may act as an inhibitor for certain enzymes, impacting cellular processes such as proliferation and apoptosis.

Antimicrobial Properties

Several studies have investigated the antimicrobial activity of pyridine derivatives, including this compound. For instance, a study demonstrated that related compounds exhibited significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 4.69 to 22.9 µM against various strains, indicating promising antimicrobial potential .

Anticancer Activity

The anticancer properties of pyridine derivatives have been explored extensively. For example, compounds with similar structures have shown efficacy in inhibiting tumor growth in vitro and in vivo. In chick chorioallantoic membrane assays, pyridine derivatives were found to block angiogenesis effectively, suggesting that this compound may also possess similar anticancer activities .

Case Studies and Research Findings

- Antimicrobial Activity : A recent study evaluated the antibacterial efficacy of various pyridine derivatives, including those structurally similar to this compound. The results indicated that these compounds significantly inhibited the growth of pathogens such as Staphylococcus aureus and E. coli, with MIC values demonstrating their effectiveness .

- Anticancer Research : Research utilizing chick chorioallantoic membrane assays highlighted the potential of pyridine derivatives in cancer therapy. Compounds showed significant inhibition of tumor growth and angiogenesis, suggesting that this compound could be further investigated as a therapeutic agent in oncology .

- Mechanistic Insights : Molecular docking studies indicated that the compound binds effectively to target proteins involved in cancer progression and microbial resistance mechanisms. This binding affinity is essential for its potential therapeutic applications .

Data Tables

Q & A

Q. What are the standard synthetic routes for 5-(2-Chloro-5-methylphenyl)pyridin-2-amine, and how can reaction conditions be optimized for high yield?

- Methodological Answer : The compound is typically synthesized via nucleophilic aromatic substitution. A common approach involves reacting 2-chloro-5-methylpyridine derivatives with aniline or substituted anilines under basic conditions (e.g., K₂CO₃ in DMF at 80–120°C). Key optimization parameters include:

- Solvent selection : Polar aprotic solvents like DMF enhance reaction rates.

- Catalyst/base : K₂CO₃ facilitates deprotonation of the amine nucleophile.

- Purification : Recrystallization or column chromatography (silica gel, ethyl acetate/hexane eluent) ensures purity .

Monitoring via TLC or HPLC is critical to confirm intermediate formation and final product purity.

Q. How can the structure of this compound be confirmed post-synthesis?

- Methodological Answer : Use a combination of spectroscopic and analytical techniques:

- ¹H/¹³C NMR : Identify aromatic proton environments (e.g., pyridine ring protons at δ 6.5–8.5 ppm) and methyl/chlorine substituents.

- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺).

- X-ray crystallography : For unambiguous confirmation, single-crystal diffraction data refined via SHELX or WinGX can resolve bond angles and stereochemistry .

Q. What methods are recommended for assessing the purity of this compound in academic research?

- Methodological Answer : Purity assessment requires orthogonal methods:

- HPLC/GC : Use C18 columns with UV detection (λ = 254 nm) and acetonitrile/water mobile phases.

- Melting point analysis : Sharp melting ranges (<2°C variation) indicate high crystallinity.

- Elemental analysis : Carbon, hydrogen, and nitrogen content should match theoretical values within ±0.4% .

Advanced Research Questions

Q. How can researchers design experiments to investigate structure-activity relationships (SAR) for this compound in kinase inhibition?

- Methodological Answer : SAR studies often involve:

- Analog synthesis : Introduce substituents at the pyridine or phenyl ring (e.g., electron-withdrawing groups like -CF₃) to modulate binding affinity.

- Kinase assays : Use recombinant TrkA or related kinases with ATP-Glo™ assays to measure IC₅₀ values.

- Computational modeling : MOE or Schrödinger Suite can predict binding modes and ligand efficiency metrics (e.g., ΔG, Log P) .

Q. How should researchers resolve contradictions in biological activity data for this compound across different assay systems?

- Methodological Answer : Discrepancies may arise from assay-specific conditions (e.g., pH, co-solvents). Mitigation strategies include:

Q. What crystallographic strategies are recommended for analyzing polymorphic forms of this compound?

- Methodological Answer : Polymorphism impacts drug solubility and stability. Key steps:

- Crystal screening : Use solvent vapor diffusion with diverse solvents (e.g., ethanol, DMSO).

- Data collection : Synchrotron X-ray sources (λ = 0.7–1.0 Å) improve resolution for small-molecule crystals.

- Refinement : SHELXL or Olex2 with ORTEP-3 visualization can differentiate packing motifs and hydrogen-bonding networks .

Q. What methodologies are used to study the metabolic stability of this compound in hepatic microsomes?

- Methodological Answer : Metabolic profiling involves:

- Incubation : Mix compound with liver microsomes (human/rat), NADPH, and buffer (37°C, pH 7.4).

- Quenching : Acetonitrile precipitation followed by LC-MS/MS analysis.

- Data interpretation : Identify major metabolites (e.g., hydroxylation, demethylation) using software like MetaboLynx .

Safety and Compliance

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer : Adhere to:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.